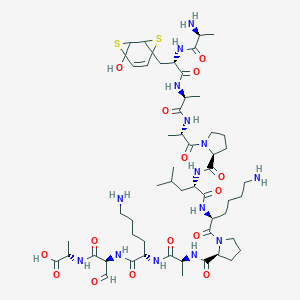
6-Oxo-éthinylestradiol
Vue d'ensemble
Description
6-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication Ethinylestradiol itself is a synthetic form of estradiol, a natural estrogen, and is commonly used in combination with progestins in oral contraceptives
Applications De Recherche Scientifique
6-Oxo-ethinylestradiol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in hormone replacement therapy and as a component in contraceptives.
Industry: Utilized in the development of pharmaceutical formulations and as a quality control standard.
Mécanisme D'action
Target of Action
6-Oxo-ethinylestradiol is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in numerous biological processes.
Mode of Action
EE acts as an agonist of the estrogen receptors . It binds to these receptors and triggers a series of cellular responses. Specifically, it decreases luteinizing hormone, leading to a decrease in endometrial vascularization, and it also decreases gonadotrophic hormone, preventing ovulation .
Biochemical Pathways
Upon binding to its target, EE enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA interacts with ribosomes, producing specific proteins that express the effect of EE upon the target cell . During first-pass metabolism, EE is extensively conjugated via glucuronidation and sulfation into the hormonally inert ethinylestradiol glucuronides and ethinylestradiol sulfate (EE sulfate) .
Pharmacokinetics
EE is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . It has a bioavailability of 38-48% . The elimination half-life of EE ranges from 7 to 36 hours . Approximately 62% of EE is excreted in feces and 38% in urine .
Result of Action
The action of EE results in various physiological effects. In women, it is widely used in birth control pills to prevent pregnancy . It can also be used to treat symptoms of menopause, gynecological disorders, and certain hormone-sensitive cancers . In men, EE can cause breast development, feminization in general, hypogonadism, and sexual dysfunction .
Action Environment
The action of EE can be influenced by various environmental factors. . This can potentially affect aquatic organisms. Furthermore, the efficacy and stability of EE can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-ethinylestradiol involves several steps, starting from ethinylestradiol. The key steps include oxidation reactions to introduce the oxo group at the 6th position. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and pH to ensure selective oxidation.
Industrial Production Methods
Industrial production of 6-Oxo-ethinylestradiol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-ethinylestradiol undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group at the 6th position.
Reduction: Conversion of the oxo group back to a hydroxyl group under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethinylestradiol: The parent compound, widely used in contraceptives.
Estradiol: The natural estrogen, with different pharmacokinetic properties.
Diethylstilbestrol: A synthetic estrogen with distinct structural features.
Uniqueness
6-Oxo-ethinylestradiol is unique due to the presence of the oxo group at the 6th position, which imparts different chemical and biological properties compared to its parent compound, ethinylestradiol. This structural modification may result in altered receptor binding and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTAUDUBRNENFJ-VCNAKFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191417 | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-18-5 | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-OXO-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the novel synthesis approach for 6-Oxo-ethinylestradiol described in the research?
A1: The research presents a "short and simple" method [] for synthesizing 6-Oxo-ethinylestradiol (compound 7 in the paper) from Ethinylestradiol (compound 1). The key novelty lies in using a specific acetate derivative (compound 10) and a ketone intermediate (compound 11) to achieve the desired transformation. This method is proposed as a more efficient alternative to previously existing procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















